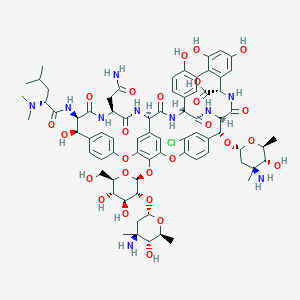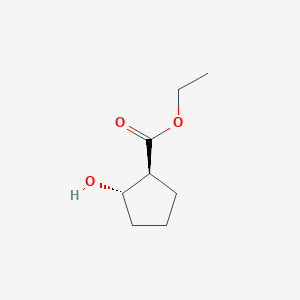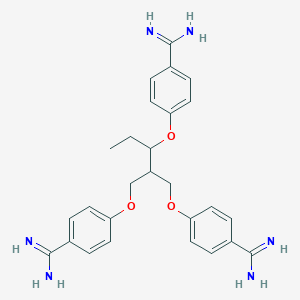
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that binds to calcium ions, which makes it an important tool for studying calcium signaling in cells. BAPTA has been used in a wide range of research areas, including neuroscience, cell biology, and physiology.
Mecanismo De Acción
BAPTA acts as a chelating agent by binding to calcium ions. Once BAPTA binds to calcium, it forms a stable complex that prevents the calcium ion from interacting with other molecules in the cell. This disrupts calcium signaling pathways and can have a wide range of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
BAPTA has been shown to have a wide range of biochemical and physiological effects. In neurons, BAPTA can inhibit the release of neurotransmitters by disrupting calcium signaling pathways. It can also affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory. In addition, BAPTA has been shown to have anti-inflammatory effects and can inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BAPTA in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in various cellular processes without affecting other signaling pathways. However, BAPTA has some limitations. It is not cell-permeable, which means that it cannot be used to study calcium signaling in intracellular compartments. In addition, BAPTA can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving BAPTA. One area of interest is the development of new chelators that can selectively target other metal ions in addition to calcium. Another area of interest is the use of BAPTA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize calcium signaling in live cells, which could provide new insights into the role of calcium in cellular processes.
Métodos De Síntesis
BAPTA can be synthesized using a variety of methods, but the most common approach involves the reaction of 1,3-bis(4-nitrophenyl)propane with ethylenediamine. The resulting product is then treated with phosgene to form the final compound. Other methods include the use of N-(2-hydroxyethyl)ethylenediamine and the reaction of 1,3-bis(4-nitrophenyl)propane with 1,2-bis(2-aminoethoxy)ethane.
Aplicaciones Científicas De Investigación
BAPTA has a wide range of scientific research applications, particularly in the fields of neuroscience and cell biology. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and thereby disrupt intracellular calcium signaling pathways. This allows researchers to investigate the role of calcium in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell death.
Propiedades
Número CAS |
115044-37-6 |
|---|---|
Nombre del producto |
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane |
Fórmula molecular |
C27H32N6O3 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33) |
Clave InChI |
BUWWHPDJWUGBAN-UHFFFAOYSA-N |
SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
SMILES canónico |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
Sinónimos |
1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane 1-(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)-butane TAPB TAPB-Br TAPB-H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



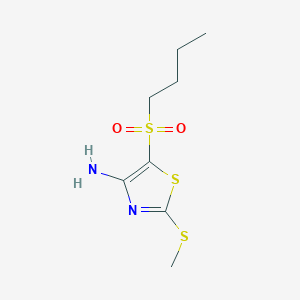
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
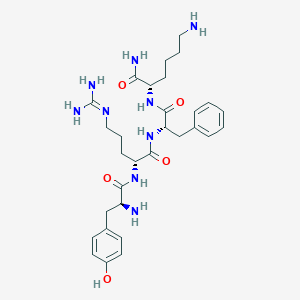
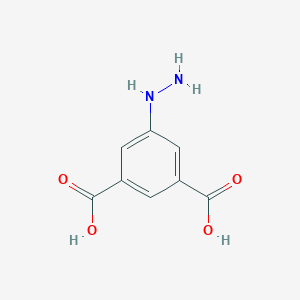
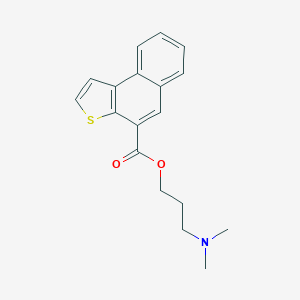
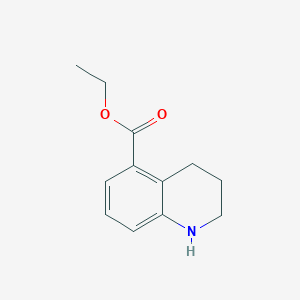
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)


![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

